molecular formula C11H7BrF3NO B1475304 2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole CAS No. 1395225-05-4

2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole

Cat. No.: B1475304
CAS No.: 1395225-05-4
M. Wt: 306.08 g/mol
InChI Key: LNFAKTQRNIPJCZ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole is a functionalized oxazole derivative designed for advanced chemical synthesis and drug discovery research. The oxazole ring is a privileged structure in medicinal chemistry, known for its ability to bind with various enzymes and receptors through diverse non-covalent interactions, leading to a wide range of biological activities . The bromomethyl group at the 5-position provides a highly versatile reactive handle for further functionalization; this allows researchers to readily incorporate this scaffold into more complex molecules via cross-coupling reactions or nucleophilic substitutions, making it a valuable chemical intermediate . The 4-(trifluoromethyl)phenyl substituent at the 2-position is a common pharmacophore that can enhance a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets, a strategy frequently employed in the development of agrochemicals and pharmaceuticals . Compounds featuring the oxazole core have demonstrated significant potential in diverse research areas, serving as key structural components in anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as in the development of fluorescent dyes and materials science . This combination of features makes this reagent a critical building block for constructing novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential enzyme inhibitors.

Properties

IUPAC Name

5-(bromomethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFAKTQRNIPJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H8_{8}BrF3_3N2_2O
  • Molecular Weight : 306.09 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions, influencing the activity of these biological molecules. Additionally, the trifluoromethyl group enhances binding affinity due to strong electron-withdrawing characteristics, which can stabilize interactions with target proteins .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of various oxazole derivatives, including this compound. The compound was tested against several cancer cell lines using the National Cancer Institute's protocol. Results indicated significant growth inhibition in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.

Table 2: Anticancer Activity Data

Cell LinePercent Growth Inhibition (PGI)
A549 (NSCLC)75%
MCF-7 (Breast Cancer)68%
HCT-116 (Colon Cancer)60%

In Vivo Toxicity Assessment

Acute toxicity studies were conducted to evaluate the safety profile of the compound. Mice were administered varying doses, and histopathological assessments were performed on preserved organs. The results indicated no significant toxic effects at therapeutic doses, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

a) 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole
  • Structure : Oxazole core with phenyl at position 2 and bromomethylphenyl at position 3.
  • Key Differences : Replaces the trifluoromethyl group with a simple phenyl, reducing electron-withdrawing effects and altering steric interactions.
b) 5-(4-Bromo-2,3-dimethylphenyl)oxazole
  • Structure : Oxazole with bromo-dimethylphenyl at position 4.
  • Key Differences : Steric hindrance from dimethyl groups and lack of trifluoromethyl reduces electronic effects.
  • Applications : Likely used in Suzuki couplings, where steric bulk may slow reaction kinetics compared to the target compound .
c) 5-[4-(Trifluoromethyl)phenyl]oxazole
  • Structure : Lacks the bromomethyl group at position 5.
  • Key Differences : Absence of bromomethyl eliminates alkylation capability, limiting its utility in synthetic cascades requiring reactive handles .

Heterocyclic Analogues with Modified Cores

a) 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • Structure : Oxadiazole core with bromophenyl and methoxyphenyl substituents.
  • Methoxy groups introduce electron-donating effects, contrasting with the target compound’s electron-withdrawing trifluoromethyl .
b) 4-(4-Chlorophenyl)-5-methyl-3-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)phenyl)isoxazole
  • Structure : Isoxazole core with chlorophenyl and trifluoromethyl furan substituents.
  • Key Differences : Isoxazole’s reduced aromaticity compared to oxazole may affect stability. The trifluoromethyl furan adds steric complexity and polarizability .

Compounds with Reactive Functional Groups

a) 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Structure: Oxadiazole with bromophenoxymethyl and methoxyphenyl groups.
  • Key Differences: Bromophenoxymethyl introduces ether linkages, offering different solubility and reactivity profiles compared to bromomethyl .
b) 4-(4-Bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
  • Structure : Oxazole with sulfonyl, sulfanyl, and furan substituents.

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Properties/Applications References
2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole Oxazole 4-(Trifluoromethyl)phenyl Bromomethyl Alkylation reactions, drug intermediates
5-[4-(Bromomethyl)phenyl]-2-phenyloxazole Oxazole Phenyl 4-(Bromomethyl)phenyl Intermediate for aryl couplings
5-(4-Bromo-2,3-dimethylphenyl)oxazole Oxazole - 4-Bromo-2,3-dimethylphenyl Sterically hindered coupling reactions
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl 4-Methoxyphenyl Antimicrobial agents
4-(4-Chlorophenyl)-5-methyl-3-(trifluoromethyl-furan)isoxazole Isoxazole 4-Chlorophenyl Trifluoromethyl furan Growth inhibition studies

Preparation Methods

General Synthetic Strategies for Oxazole Derivatives

Oxazole rings are commonly synthesized through several well-established methods:

  • Robinson-Gabriel Synthesis: Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles. Yields are moderate (50-60%) with polyphosphoric acid as a cyclodehydrating agent.

  • Van Leusen Oxazole Synthesis: Reaction of Tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions to yield 2,5-disubstituted oxazoles, often under mild conditions and good yields.

  • Erlenmeyer-Plöchl Synthesis: Condensation of α-aminoketones with aldehydes or acid derivatives to form oxazoles.

  • Microwave-Assisted Synthesis: Accelerates oxazole formation using microwave irradiation, often improving reaction times and yields.

These methods provide the oxazole core, which can be further functionalized to introduce specific substituents such as trifluoromethyl and bromomethyl groups.

Specific Preparation of 2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole

Direct literature on the exact preparation of this compound is limited, but synthesis can be inferred by combining known oxazole synthesis with functional group transformations:

Construction of the 2-[4-(Trifluoromethyl)phenyl] Oxazole Core

  • Starting from 4-(trifluoromethyl)benzaldehyde , the oxazole ring can be constructed via the Van Leusen reaction using TosMIC and a base such as potassium phosphate in isopropyl alcohol under microwave irradiation (65°C, 350 W, 8 minutes). This method yields 2,5-disubstituted oxazoles efficiently.

  • Alternatively, the Robinson-Gabriel synthesis can be employed by cyclodehydration of an appropriate acylamino ketone bearing the 4-(trifluoromethyl)phenyl substituent.

Introduction of the Bromomethyl Group at the 5-Position

  • The bromomethyl substituent at the 5-position of oxazole is typically introduced via bromination of a methyl group or halomethylation of a methyl precursor.

  • A plausible route involves first synthesizing 2-[4-(trifluoromethyl)phenyl]-5-methyl oxazole, followed by selective bromination at the methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.

  • Alternatively, a bromomethylation reaction can be performed on the oxazole ring using formaldehyde and hydrobromic acid or bromine sources to install the bromomethyl group directly.

Representative Reaction Scheme

Step Starting Material Reagents/Conditions Product Yield/Notes
1 4-(Trifluoromethyl)benzaldehyde TosMIC, K3PO4, isopropyl alcohol, microwave irradiation (65°C, 350 W, 8 min) 2-[4-(Trifluoromethyl)phenyl]-5-methyl oxazole Efficient, good yield
2 2-[4-(Trifluoromethyl)phenyl]-5-methyl oxazole N-bromosuccinimide (NBS), radical initiator (e.g., AIBN), solvent (CCl4 or CHCl3), reflux This compound Selective bromination of methyl group

Summary Table of Preparation Methods

Method Description Key Reagents Advantages Limitations
Robinson-Gabriel Synthesis Cyclodehydration of acylamino ketones Mineral acids, polyphosphoric acid Classical method, well-studied Moderate yields, harsh conditions
Van Leusen Synthesis TosMIC + aldehyde under basic conditions TosMIC, K3PO4, microwave irradiation Mild, efficient, high yield Requires TosMIC availability
Bromomethylation Radical bromination of methyl group NBS, radical initiator Selective functionalization Requires radical conditions, potential side reactions
Carbodiimide Coupling Amide formation on oxazole carboxylic acid EDC·HCl, DMAP, DCM Functional group tolerance Not direct for bromomethylation

Q & A

Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed carbene insertion reactions using bis(trimethylsilyl)diazomethane, as demonstrated for structurally similar oxazole derivatives. For example, 2-(bis(trimethylsilyl)methyl)-5-(2-bromophenyl)oxazole was synthesized in 73% yield under Cu catalysis . Bromomethyl groups can be introduced via SN2 substitution of hydroxyl or thiol intermediates using brominating agents like PBr₃ or HBr. Stability-sensitive steps (e.g., handling bromomethyl groups) require inert atmospheres and low-temperature conditions to minimize hydrolysis or decomposition .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct splitting patterns due to 19^{19}F coupling) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed mass for 5-[4-(bromomethyl)phenyl]-2-phenyl-1,3-oxazole: 314.17658) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in structurally related triazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR peaks) may arise from rotameric equilibria of the bromomethyl group or impurities. Strategies include:
  • Variable-temperature NMR to stabilize conformers.
  • Cross-validation with IR (C-Br stretch ~500–600 cm⁻¹) and HRMS for molecular ion confirmation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts .

Q. What are the challenges in maintaining the stability of this compound during storage?

  • Methodological Answer : The bromomethyl group is prone to hydrolysis (forming hydroxymethyl derivatives) or nucleophilic substitution. Storage recommendations:
  • Conditions : Dry, inert atmosphere (argon), –20°C.
  • Container : Amber glass vials to prevent light-induced degradation.
  • Monitoring : Periodic TLC or NMR to detect decomposition .

Q. How can the bromomethyl group be functionalized for further derivatization in medicinal chemistry?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for:
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) to form aminomethyl derivatives .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to extend π-conjugation.
  • Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.
    Example: 5-(bromomethyl)oxazole derivatives were converted to fluorescent probes via Pd-catalyzed couplings .

Q. What are the potential applications of this compound in structure-activity relationship (SAR) studies?

  • Methodological Answer : The oxazole core is a bioisostere for amides and esters, while the trifluoromethyl group enhances metabolic stability. Applications include:
  • Enzyme Inhibition : Analogous oxazole derivatives modulate kinase activity.
  • Neurotrophic Factor Induction : 5-substituted oxazoles (e.g., BDNF inducers) show EC₅₀ values in the micromolar range .
  • Fluorescent Probes : Bromomethyl groups enable tagging for cellular imaging .

Data Contradiction Analysis

Q. Why might reported yields for similar oxazole syntheses vary significantly (e.g., 73% vs. 99%)?

  • Methodological Answer : Yield discrepancies arise from:
  • Catalyst Efficiency : Cu(I) catalyst loading and ligand choice (e.g., phosphine ligands improve carbene insertion efficiency) .
  • Substrate Sensitivity : Electron-withdrawing groups (e.g., trifluoromethyl) may slow reaction kinetics.
  • Workup Methods : Higher yields (99%) are achieved via careful quenching and extraction to recover volatile byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole

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